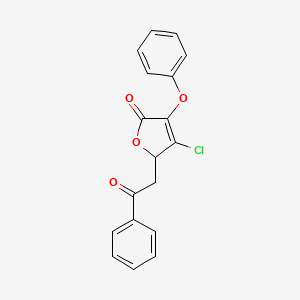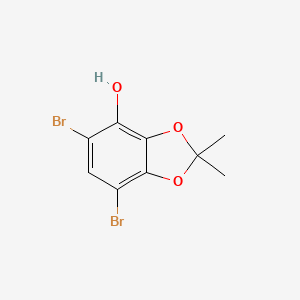
5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol: is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzodioxole, featuring two bromine atoms at the 5 and 7 positions, and two methyl groups at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol typically involves the bromination of 2,2-dimethyl-2H-1,3-benzodioxol-4-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods:
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzodioxoles.
Scientific Research Applications
Chemistry:
In organic synthesis, 5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization, making it valuable in the preparation of various derivatives.
Biology and Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Industry:
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent and disinfectant.
2,5-Dibromo-3,4-ethylenedioxythiophene: Used in the synthesis of conductive polymers.
5,5-Dibromo-2,2-dimethyl-4,6-dione-1,3-dioxane: Used as an intermediate in pharmaceutical synthesis.
Uniqueness:
5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol is unique due to its specific substitution pattern on the benzodioxole ring The presence of two bromine atoms at the 5 and 7 positions, along with two methyl groups at the 2 position, imparts distinct chemical properties that differentiate it from other similar compounds
Properties
CAS No. |
89084-71-9 |
|---|---|
Molecular Formula |
C9H8Br2O3 |
Molecular Weight |
323.97 g/mol |
IUPAC Name |
5,7-dibromo-2,2-dimethyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8Br2O3/c1-9(2)13-7-5(11)3-4(10)6(12)8(7)14-9/h3,12H,1-2H3 |
InChI Key |
WMVHYGGHZPTNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C(=C2O1)O)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


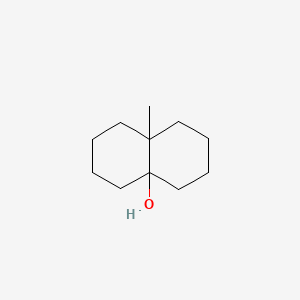


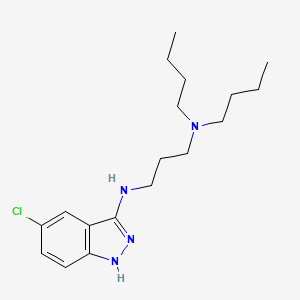
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
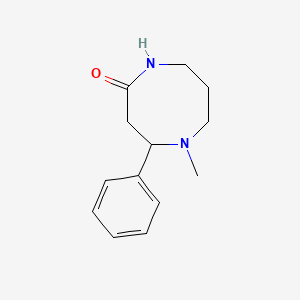
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)
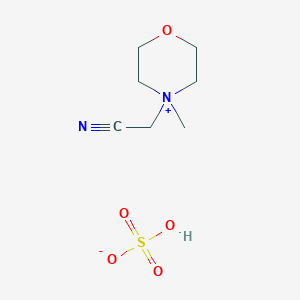
![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
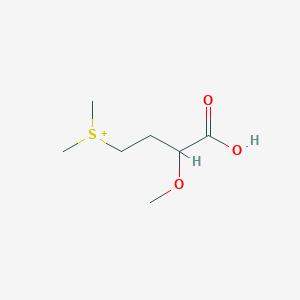
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
